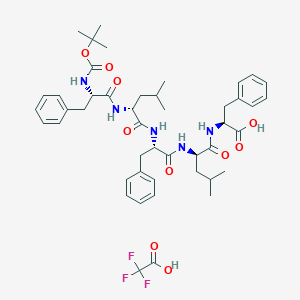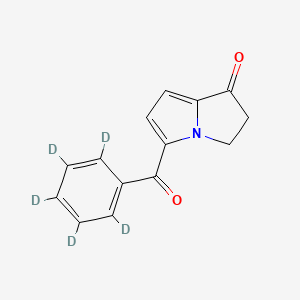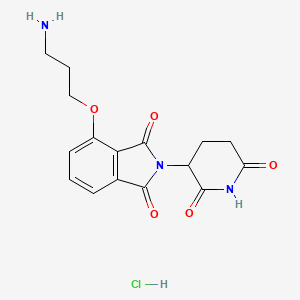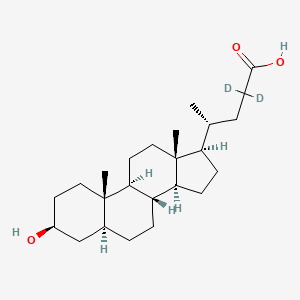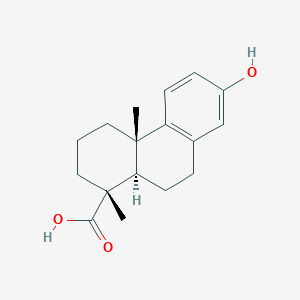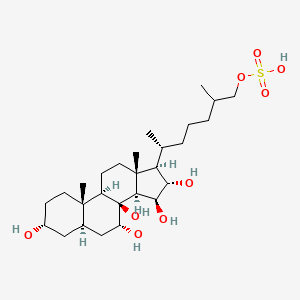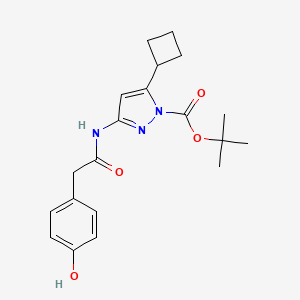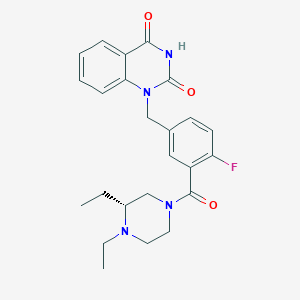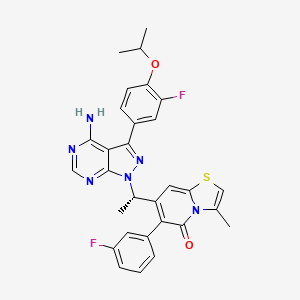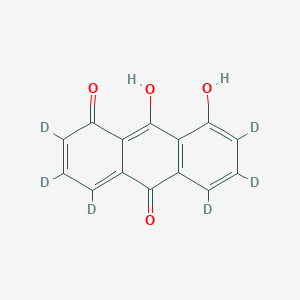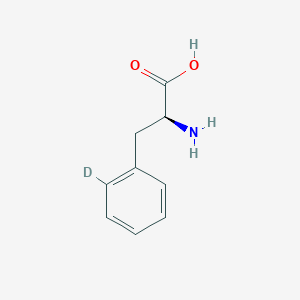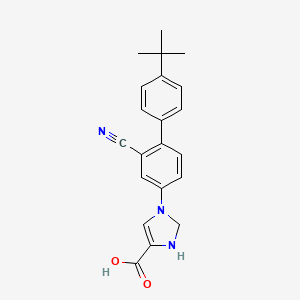
Xanthine oxidoreductase-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthine oxidoreductase-IN-2 is a synthetic compound designed to inhibit the activity of xanthine oxidoreductase, an enzyme that plays a crucial role in the catabolism of purine nucleic acids. This enzyme catalyzes the oxidative hydroxylation of hypoxanthine and xanthine to generate uric acid . Elevated levels of xanthine oxidoreductase are associated with various conditions such as gout, hyperuricemia, cardiovascular disorders, and chronic kidney diseases .
準備方法
The synthesis of xanthine oxidoreductase-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Preparation of Intermediates: The initial steps involve the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves the coupling of the intermediates under specific reaction conditions, such as the use of catalysts and solvents, to form this compound.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反応の分析
Xanthine oxidoreductase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: It can also undergo reduction reactions, where it gains electrons and forms reduced products.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Xanthine oxidoreductase-IN-2 has a wide range of scientific research applications, including:
作用機序
Xanthine oxidoreductase-IN-2 exerts its effects by binding to the active site of xanthine oxidoreductase, thereby inhibiting its enzymatic activity. The compound interacts with key amino acid residues and cofactors within the active site, preventing the enzyme from catalyzing the oxidation of hypoxanthine and xanthine to uric acid . This inhibition reduces the production of uric acid and reactive oxygen species, which are associated with various pathological conditions .
類似化合物との比較
Xanthine oxidoreductase-IN-2 is compared with other similar compounds, such as allopurinol, febuxostat, and topiroxostat, which are also xanthine oxidoreductase inhibitors . Unlike these compounds, this compound may offer improved potency and selectivity, as well as a better safety profile . The unique structural features of this compound contribute to its distinct mechanism of action and therapeutic potential .
Similar compounds include:
Allopurinol: A widely used xanthine oxidoreductase inhibitor for the treatment of gout and hyperuricemia.
Febuxostat: A non-purine xanthine oxidoreductase inhibitor with a different mechanism of action compared to allopurinol.
Topiroxostat: Another xanthine oxidoreductase inhibitor with a unique chemical structure and therapeutic profile.
特性
分子式 |
C21H21N3O2 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
3-[4-(4-tert-butylphenyl)-3-cyanophenyl]-1,2-dihydroimidazole-5-carboxylic acid |
InChI |
InChI=1S/C21H21N3O2/c1-21(2,3)16-6-4-14(5-7-16)18-9-8-17(10-15(18)11-22)24-12-19(20(25)26)23-13-24/h4-10,12,23H,13H2,1-3H3,(H,25,26) |
InChIキー |
WABQFFALYJHVOA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)N3CNC(=C3)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


